Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a chemical compound belonging to the oxazole class, characterized by its unique structure and potential applications in various scientific fields. This compound features an oxazole ring, a four-carbon chain with a hydroxyl group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves the cyclization of amino alcohols with carboxylic acid derivatives under specific conditions. One common method includes the reaction of 4-hydroxybutylamine with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used to substitute the ethyl ester group.
Major Products Formed:
Oxidation: Formation of 4-hydroxybutyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid.
Reduction: Formation of 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
Ethyl 4-hydroxybutyrate: A related ester with a simpler structure.
5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid: A close structural analog without the ethyl ester group.
4-hydroxybutylamine: A precursor in the synthesis of the compound.
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 5-(4-hydroxybutyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-2-14-10(13)9-7-8(15-11-9)5-3-4-6-12/h8,12H,2-7H2,1H3 |
InChI Key |
ITGHVTNTMHRXLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CCCCO |
Origin of Product |
United States |
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